PDE4 Isoform Selectivity Profile: Cilomilast Preferentially Targets PDE4D over PDE4B
Cilomilast demonstrates a distinctive PDE4 isoform selectivity profile that diverges from roflumilast. In direct comparative enzymatic assays, cilomilast inhibits PDE4D5 with an IC50 of 61 nM, which is approximately 4-fold more potent than its inhibition of PDE4B2 (IC50 = 240 nM). In contrast, roflumilast shows roughly equal potency against both isoforms (PDE4B2 IC50 = 0.41 nM; PDE4D5 IC50 = 0.81 nM) [1]. This differential isoform targeting may influence downstream cellular effects, as PDE4D is highly expressed in airway smooth muscle and inflammatory cells relevant to COPD pathology.
| Evidence Dimension | PDE4B2 vs. PDE4D5 inhibition potency |
|---|---|
| Target Compound Data | Cilomilast: PDE4B2 IC50 = 240 nM; PDE4D5 IC50 = 61 nM |
| Comparator Or Baseline | Roflumilast: PDE4B2 IC50 = 0.41 nM; PDE4D5 IC50 = 0.81 nM |
| Quantified Difference | Cilomilast is ~4-fold selective for PDE4D5 over PDE4B2; roflumilast is non-selective (ratio ~0.5) |
| Conditions | Recombinant human PDE4 isoforms (PDE4B2 and PDE4D5) in enzymatic assays |
Why This Matters
This isoform selectivity pattern enables researchers to dissect PDE4D-specific pharmacology and may inform the design of experiments targeting airway inflammation versus other PDE4-mediated processes.
- [1] Plexxikon, Inc. (2005). PDE4B2 and PDE4D5 inhibition data. As cited in: Comparison of roflumilast and cilomilast for PDE4 inhibition. View Source
